molecular formula C17H20N2O2 B5365183 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea

Cat. No.: B5365183
M. Wt: 284.35 g/mol
InChI Key: IYZDYODTQVCULX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a phenylethyl group attached to a urea backbone

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-9-10-16(21-3)15(11-12)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDYODTQVCULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea involves its interaction with molecular targets through its functional groups. The urea linkage can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy and methyl groups can also participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea
  • 1-(2-Methylphenyl)-3-(1-phenylethyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)thiourea

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This combination of functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

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